molecular formula C4H6O2S B7728544 3-Sulfolene CAS No. 77-79-2; 28452-93-9

3-Sulfolene

Cat. No.: B7728544
CAS No.: 77-79-2; 28452-93-9
M. Wt: 118.16 g/mol
InChI Key: MBDNRNMVTZADMQ-UHFFFAOYSA-N
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Description

3-Sulfolene: butadiene sulfone , is a cyclic organic compound with the chemical formula C₄H₆O₂S . It is a white, odorless, crystalline solid that is soluble in water and many organic solvents. This compound is primarily used as a source of butadiene, which is a key intermediate in the production of synthetic rubber and other polymers .

Mechanism of Action

Target of Action

3-Sulfolene, also known as butadiene sulfone, is a cyclic organic chemical with a sulfone functional group . It primarily targets the production of butadiene , a crucial compound in the synthesis of synthetic rubber and other polymers .

Mode of Action

This compound undergoes a cheletropic reaction with sulfur dioxide to form butadiene . This reaction typically occurs in an autoclave, with small amounts of hydroquinone or pyrogallol added to inhibit the polymerization of the diene . The reaction proceeds at room temperature over several days, but at 130 °C, it only requires 30 minutes .

Biochemical Pathways

The primary biochemical pathway involving this compound is its transformation into butadiene . This process involves the breaking of the two carbon-sulfur bonds in this compound, which generates sulfur dioxide . The resulting butadiene can then participate in various reactions, including the Diels-Alder reaction .

Result of Action

The primary result of this compound’s action is the production of butadiene . Butadiene is a crucial compound in the synthesis of synthetic rubber and other polymers . Therefore, the action of this compound plays a significant role in the manufacture of these materials.

Action Environment

This compound is stable under normal conditions but decomposes above its melting point . It’s also sensitive to elevated temperatures and may react with strong reducing agents to generate toxic and flammable hydrogen sulfide . In the environment, due to its water solubility, it is likely to be mobile and may spread in water systems .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Sulfolene is typically synthesized through a cheletropic reaction between butadiene and sulfur dioxide. This reaction can be conducted at room temperature over several days or at elevated temperatures (around 130°C) for a shorter duration (approximately 30 minutes). Small amounts of hydroquinone or pyrogallol are often added to inhibit the polymerization of butadiene .

Industrial Production Methods: In industrial settings, the synthesis of this compound involves the use of sodium metabisulfite as a sulfur dioxide equivalent. This method is advantageous because it avoids the direct handling of toxic sulfur dioxide gas. The reaction is carried out in aqueous hexafluoroisopropanol or methanol in the presence of potassium hydrogen sulfate .

Chemical Reactions Analysis

Types of Reactions: 3-Sulfolene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Hydrogenation: Raney nickel catalyst, 20 bar pressure, 60°C.

    Halogenation: Bromine in aqueous solution.

    Isomerization: Base or cyanide.

Major Products:

    Sulfolane: Obtained from hydrogenation.

    Thiophene-1,1-dioxide: Obtained from halogenation and subsequent dehydrobromination.

Comparison with Similar Compounds

Uniqueness of this compound: this compound is unique due to its ability to serve as a stable, solid source of butadiene, which is otherwise a gaseous compound at room temperature. This property makes it particularly valuable in organic synthesis and industrial applications where handling gaseous butadiene would be challenging .

Properties

IUPAC Name

2,5-dihydrothiophene 1,1-dioxide
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InChI

InChI=1S/C4H6O2S/c5-7(6)3-1-2-4-7/h1-2H,3-4H2
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InChI Key

MBDNRNMVTZADMQ-UHFFFAOYSA-N
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Canonical SMILES

C1C=CCS1(=O)=O
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Molecular Formula

C4H6O2S
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DSSTOX Substance ID

DTXSID6021294
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Molecular Weight

118.16 g/mol
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Physical Description

3-sulfolene appears as white crystals with a pungent odor. Melting point 64-65.5 °C., Pellets or Large Crystals, White solid with pungent odor; [CAMEO] Off-white crystalline solid; [Alfa Aesar MSDS]
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Boiling Point

Decomposes (NTP, 1992), Decomposes
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Flash Point

235 °F (NTP, 1992), 113 °C
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Solubility

50 to 100 mg/mL at 61 °F (NTP, 1992), SOL IN WATER, ORGANIC SOLVENTS, PARTIALLY SOL IN ACETONE & TOLUENE
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Density

1.3 at 59 °F (NTP, 1992) - Denser than water; will sink
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Vapor Pressure

0.34 [mmHg]
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Color/Form

CRYSTALS

CAS No.

77-79-2; 28452-93-9, 77-79-2, 20966-34-1
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Melting Point

147 to 149 °F (NTP, 1992), 64-65.5 °C
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Synthesis routes and methods I

Procedure details

Except that the amount of ferrocene used in manufacturing of sulfolene was changed to 0.019 g (0.10 mmol), a 3-sulfolene aqueous solution was prepared in the same manner as in Example 1. The amount of 3-sulfolene in the obtained aqueous solution was 104 g (0.88 mol) and the yield from 1,3-butadiene was 88%. Polymers were not found on the filter paper after filtering the 3-sulfolene aqueous solution. Next, the obtained 3-sulfolene aqueous solution was hydrogenated in the same manner as in Example 1. The reaction time was 98 minutes and the reaction was 100% progressed. Table 1 shows the measurements of the amount of generated polymers and the reaction time of hydrogenation.
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Synthesis routes and methods II

Procedure details

Except that 0.045 g (1.0 mmol) of dimethylamine was used instead of 0.186 g (1.0 mmol) of ferrocene used in manufacturing of sulfolene, a 3-sulfolene aqueous solution was prepared in the same manner as in Example 1. The amount of 3-sulfolene in the obtained aqueous solution was 100 g (0.85 mol) and the yield from 1,3-butadiene was 85%. An amount of 0.1 g of polymers was found on the filter paper after filtering the 3-sulfolene aqueous solution. Next, the obtained 3-sulfolene aqueous solution was hydrogenated in the same manner as in Example 1. The hydrogen pressure did not stop lowering in 340 minutes of the reaction time. At that time, the reaction rate was 75%. Table 1 shows the measurements of the amount of generated polymers and the reaction time of hydrogenation.
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Synthesis routes and methods III

Procedure details

Except that 0.166 g (1.0 mmol) of 4-t-butylcatechol was used instead of 0.186 g (1.0 mmol) of ferrocene used in manufacturing of sulfolene, a 3-sulfolene aqueous solution was prepared in the same manner as in Example 1. The amount of 3-sulfolene in the obtained aqueous solution was 87 g (0.75 mol) and the yield from 1,3-butadiene was 75%. An amount of 3.8 g of polymers was found on the filter paper after filtering the 3-sulfolene aqueous solution. Next, the obtained 3-sulfolene aqueous solution was hydrogenated in the same manner as in Example 1. The reaction time was 70 minutes and the reaction was 100% progressed. Table 1 shows the measurements of the amount of generated polymers and the reaction time of hydrogenation.
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Sulfolene
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3-Sulfolene
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3-Sulfolene
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3-Sulfolene
Reactant of Route 5
3-Sulfolene
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3-Sulfolene
Customer
Q & A

Q1: What is a significant advantage of using 3-sulfolenes in organic synthesis?

A1: 3-Sulfolenes are excellent precursors to substituted 1,3-butadienes. Upon heating, they undergo a cheletropic reaction, extruding sulfur dioxide (SO2) and generating the diene. This process is highly valuable for constructing complex molecules with controlled stereochemistry. [, , , ]

Q2: Can you provide examples of reactions where 3-sulfolenes are used as diene precursors?

A2: 3-Sulfolenes are frequently employed in Diels-Alder reactions. For example, researchers have utilized them to synthesize:

  • Polysubstituted aromatic compounds by reacting seleno-substituted 3-sulfolenes with dimethyl acetylenedicarboxylate. []
  • Bicyclic and tricyclic frameworks through tandem reactions with bis-vinyl ketones. []
  • Fused bicyclic products by reacting sulfur-substituted dienyl nitrones derived from 3-sulfolenes with various dienophiles. []

Q3: How can 3-sulfolenes be further functionalized for broader synthetic applications?

A3: The presence of acidic protons at the 2- and 4-positions of the 3-sulfolene ring enables various functionalization strategies. For instance:

  • Deprotonation with a strong base like butyllithium, followed by reaction with an electrophile, allows the introduction of various substituents at the 2-position. [, , , ]
  • 3-Sulfolenes can undergo direct alkylation with conjugated aldehydes, facilitating the synthesis of 1,3,6-triene systems. []
  • Cross-coupling reactions of organomanganese derivatives of this compound with allyl and propargyl bromides produce functionalized dienes. []

Q4: Are there alternative methods to generate 1,3-dienes from 3-sulfolenes besides thermolysis?

A4: Yes, besides traditional heating, researchers have explored alternative methods:

  • Ultrasonically dispersed potassium in the presence of a proton source can extrude SO2 from 2,2,5,5-tetrasubstituted 3-sulfolenes at room temperature. []
  • Treatment with lithium aluminum hydride (LiAlH4) at room temperature can also achieve desulfonylation of certain this compound derivatives. []

Q5: Can this compound be used as a sulfur dioxide source?

A5: Yes, this compound has been successfully utilized as an alternative reagent for sulfur dioxide in reactions such as deoxygenation of aromatic amine N-oxides and isomerization of ergosterol and its derivatives. []

Q6: What is the molecular formula and molecular weight of this compound?

A6: The molecular formula of this compound is C4H6O2S, and its molecular weight is 118.15 g/mol.

Q7: What are some key structural features of 3-sulfolenes that influence their reactivity?

A7: The cyclic sulfone moiety in 3-sulfolenes introduces ring strain, making them prone to undergo cheletropic extrusion of SO2. Additionally, the double bond within the ring influences the reactivity towards various electrophiles and in cycloaddition reactions like the Diels-Alder. [, ]

Q8: Besides its role as a synthetic intermediate, are there other potential applications of this compound?

A8: Research indicates potential applications beyond synthetic chemistry:

  • Polymeric Membranes: this compound has been investigated as a modifier in polymeric membranes to enhance the selectivity of carbon dioxide permeation, which could be beneficial in gas separation technologies. []
  • Plant Growth Regulation: Certain derivatives of this compound have shown promising plant growth regulatory activity, particularly in promoting root and shoot growth in maize seedlings. []

Q9: What are the environmental implications of using this compound?

A9: While this compound is a useful reagent, it's crucial to consider its potential environmental impact. The release of SO2 during its decomposition can contribute to acid rain. Therefore, responsible waste management and exploration of alternative reagents with lower environmental footprints are essential. []

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